molecular formula C10H12N2O2 B267251 3-(acetylamino)-N-methylbenzamide

3-(acetylamino)-N-methylbenzamide

Cat. No.: B267251
M. Wt: 192.21 g/mol
InChI Key: FLRVBCQOMWVNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetylamino)-N-methylbenzamide is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. Benzamide derivatives are recognized as a significant class of organic compounds that serve as foundational scaffolds for the development of biologically active molecules . These structures are frequently investigated for their potential to interact with various enzymatic targets. The specific structure of 3-(acetylamino)-N-methylbenzamide, featuring both an N-methylamide and an acetylamino functional group, makes it a versatile intermediate for chemical synthesis. Researchers can utilize this compound as a building block to create a diverse library of analogues for structure-activity relationship (SAR) studies . In a broader research context, substituted benzamides have been extensively explored as potential inhibitors of histone deacetylases (HDACs), which are a class of enzymes considered a promising strategy for cancer therapy . Furthermore, similar aminobenzamide scaffolds have been identified as valid frameworks for developing inhibitors of other enzyme classes, such as dipeptidyl peptidase-IV (DPP-IV) and various receptor tyrosine kinases . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-acetamido-N-methylbenzamide

InChI

InChI=1S/C10H12N2O2/c1-7(13)12-9-5-3-4-8(6-9)10(14)11-2/h3-6H,1-2H3,(H,11,14)(H,12,13)

InChI Key

FLRVBCQOMWVNPY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

The biological and chemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 3-(acetylamino)-N-methylbenzamide with similar compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
3-(Acetylamino)-N-methylbenzamide 3-acetylamino, N-methylamide 192.21 Wnt pathway inhibition
N-(3-chloro-2-methylphenyl)-3-(benzoylamino)benzamide 3-benzoylamino, N-(3-chloro-2-methylphenyl) 378.83 Unknown biological activity; structural analog for drug discovery
N,N-Diethyl-3-methylbenzamide (DEET) N,N-diethylamide, 3-methyl 191.27 Insect repellent
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro, N-(3-nitrophenyl) 287.23 Laboratory derivative for analytical use
N-[3-(acetylamino)phenyl]hexanamide Hexanamide chain, 3-acetylamino 248.32 Potential lipophilic drug candidate
t-AUCMB (Sorafenib analogue) Adamantyl-ureido, cyclohexyloxy, N-methylamide 463.60 Cytotoxicity in cancer cells via apoptosis induction

Pharmacological and Chemical Insights

  • Wnt Pathway Inhibition: 3-(Acetylamino)-N-methylbenzamide and its biphenyl derivatives (e.g., substituted N-biphenyl-3-acetylamino benzamides) exhibit potent inhibition of β-catenin signaling, a hallmark of Wnt-driven cancers . In contrast, DEET lacks therapeutic activity and is used solely as an insect repellent due to its lipophilic N,N-diethyl group .
  • Cytotoxicity vs. Selectivity: Sorafenib analogues like t-AUCMB show strong cytotoxicity (IC₅₀ < 10 µM in hepatoma cells) but induce apoptosis via caspase activation, unlike 3-(acetylamino)-N-methylbenzamide, which targets signaling pathways without direct apoptotic effects .

Q & A

Basic: What are the primary synthetic routes for 3-(acetylamino)-N-methylbenzamide, and what reaction conditions are critical for high yields?

Methodological Answer:

  • Step 1: Nitration
    Start with a benzene derivative (e.g., 3-nitrobenzamide) under nitration conditions (H₂SO₄/HNO₃ at 0–5°C) to introduce the nitro group. Control temperature to avoid over-nitration .
  • Step 2: Acetylation
    React the intermediate with acetic anhydride in the presence of a base (e.g., pyridine) to acetylate the amino group. Excess anhydride and inert atmosphere improve yield .
  • Step 3: Methylation
    Use methyl iodide (CH₃I) or dimethyl sulfate with a strong base (e.g., NaH) for N-methylation. Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency .
  • Key Data: Yields typically range from 60–85%, with purity confirmed via HPLC (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing 3-(acetylamino)-N-methylbenzamide?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to distinguish acetyl (δ ~2.1 ppm) and methylamide (δ ~3.0 ppm) groups. Coupling constants confirm substituent positions .
  • X-ray Crystallography: Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) resolve steric effects of the acetyl group .
  • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular weight (e.g., m/z 328.32 for C₁₃H₁₆N₂O₃) .

Advanced: How can researchers resolve contradictions in biological activity data for 3-(acetylamino)-N-methylbenzamide derivatives?

Methodological Answer:

  • Step 1: SAR Analysis
    Compare substituent effects (e.g., nitro vs. chloro at position 4) using IC₅₀ values from enzyme inhibition assays. For example, nitro groups enhance antimicrobial activity but reduce solubility .
  • Step 2: Solubility Optimization
    Test co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification) to reconcile discrepancies between in vitro and in vivo efficacy .
  • Step 3: Computational Validation
    Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) and validate with SPR assays .

Advanced: What strategies minimize byproducts during the synthesis of 3-(acetylamino)-N-methylbenzamide?

Methodological Answer:

  • Byproduct 1: Over-Acetylation
    Limit acetic anhydride stoichiometry (1.2 equiv.) and monitor via TLC (eluent: ethyl acetate/hexane 3:7) .
  • Byproduct 2: Incomplete Methylation
    Use phase-transfer catalysts (e.g., TBAB) to enhance CH₃I reactivity in biphasic systems .
  • Byproduct 3: Oxidative Degradation
    Store intermediates under argon and avoid prolonged exposure to light. Purity final product via recrystallization (ethanol/water) .

Basic: How does the acetyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer:

  • Electrophilic Substitution:
    The acetyl group deactivates the benzene ring, directing electrophiles (e.g., NO₂⁺) to the meta position. Kinetic studies show ~40% slower reaction vs. non-acetylated analogs .
  • Nucleophilic Attack:
    The amide nitrogen participates in nucleophilic acyl substitution (e.g., with Grignard reagents) to form secondary amines. Reaction rates depend on solvent polarity (DMF > THF) .

Advanced: What in silico tools predict the pharmacokinetic properties of 3-(acetylamino)-N-methylbenzamide analogs?

Methodological Answer:

  • ADMET Prediction:
    Use SwissADME to estimate logP (2.1–2.5), BBB permeability (low), and CYP450 inhibition (CYP3A4 > CYP2D6). Validate with hepatic microsome assays .
  • QSAR Modeling:
    Develop 2D descriptors (e.g., topological polar surface area ≈ 65 Ų) to correlate with bioavailability. Random forest models achieve R² > 0.85 for clearance rates .

Basic: What are the stability profiles of 3-(acetylamino)-N-methylbenzamide under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    Stable in neutral conditions (pH 6–8; t₁/₂ > 24 hrs). Degrades in acidic (pH < 3; t₁/₂ ~4 hrs) or alkaline (pH > 10; t₁/₂ ~6 hrs) media via hydrolysis of the amide bond .
  • Thermal Stability:
    Decomposes at >150°C (TGA data). Store at –20°C under desiccation to prevent hygroscopic degradation .

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